
2-(Chloromethyl)-6-methoxy-4-methylpyridine-D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-6-methoxy-4-methylpyridine-D3 is a deuterated analog of 2-(Chloromethyl)-6-methoxy-4-methylpyridine. This compound is of interest due to its potential applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The presence of deuterium atoms can influence the compound’s physical and chemical properties, making it useful for specific applications.
Vorbereitungsmethoden
The synthesis of 2-(Chloromethyl)-6-methoxy-4-methylpyridine-D3 typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxymethyl-4-methoxyl-3,5-dimethyl pyridine.
Chloromethylation: The hydroxymethyl group is converted to a chloromethyl group using reagents like triphosgene in toluene at low temperatures (0 to 10°C).
Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
2-(Chloromethyl)-6-methoxy-4-methylpyridine-D3 can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents for these reactions include bases, acids, and oxidizing or reducing agents. The reaction conditions can vary, but they often involve controlled temperatures and specific solvents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-6-methoxy-4-methylpyridine-D3 has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules. Its deuterated form can be useful in studying reaction mechanisms and kinetics.
Biology: The compound can be used in labeling studies to track the movement and interaction of molecules within biological systems.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-6-methoxy-4-methylpyridine-D3 depends on its specific application. In general, the presence of the chloromethyl group allows the compound to interact with various molecular targets through substitution reactions. The deuterium atoms can influence the compound’s stability and reactivity, potentially leading to different pathways and effects compared to its non-deuterated analog.
Vergleich Mit ähnlichen Verbindungen
2-(Chloromethyl)-6-methoxy-4-methylpyridine-D3 can be compared with other similar compounds, such as:
2-(Chloromethyl)-6-methoxy-4-methylpyridine: The non-deuterated analog, which may have different physical and chemical properties.
2-(Chloromethyl)-4-methylpyridine: A similar compound without the methoxy group, which can influence its reactivity and applications.
2-(Chloromethyl)-6-methoxypyridine: A compound with a similar structure but lacking the methyl group, which can affect its properties and uses.
The uniqueness of this compound lies in the presence of deuterium atoms, which can enhance its stability and provide unique insights in various research applications.
Eigenschaften
Molekularformel |
C8H10ClNO |
|---|---|
Molekulargewicht |
174.64 g/mol |
IUPAC-Name |
2-(chloromethyl)-4-methyl-6-(trideuteriomethoxy)pyridine |
InChI |
InChI=1S/C8H10ClNO/c1-6-3-7(5-9)10-8(4-6)11-2/h3-4H,5H2,1-2H3/i2D3 |
InChI-Schlüssel |
RRPOOXXOVNZPQT-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=N1)CCl)C |
Kanonische SMILES |
CC1=CC(=NC(=C1)OC)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R)-N-[2-(4-methoxyphenyl)ethyl]-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide](/img/structure/B13857142.png)


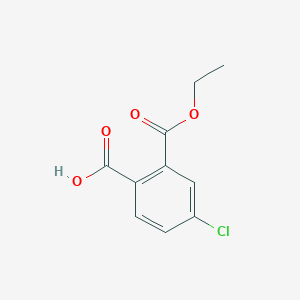
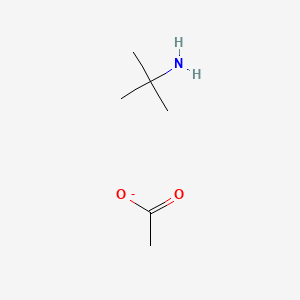
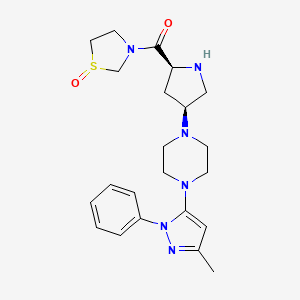
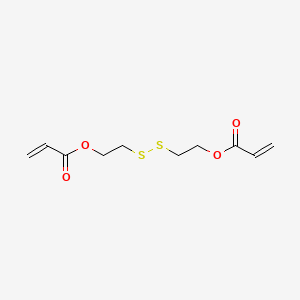
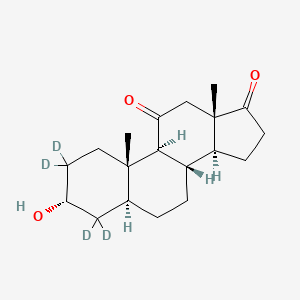
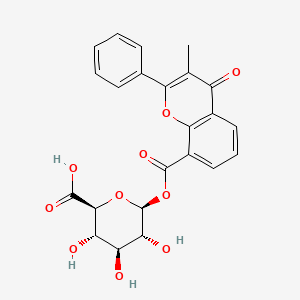
![(E)-but-2-enedioic acid;[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-[di((1,2-13C2)ethyl)amino]ethylsulfanyl]acetate](/img/structure/B13857189.png)

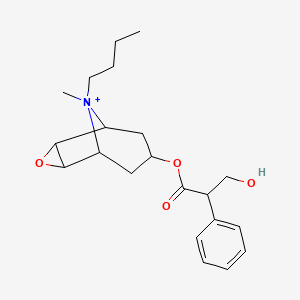
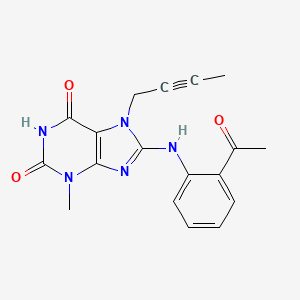
![(S)-(9-(2-(Dimethylamino)ethyl)-4,7-dihydro-3H-pyrrolo[2,3-h]isoquinolin-3-yl)methyl Acetate](/img/structure/B13857229.png)
